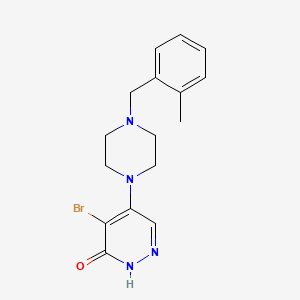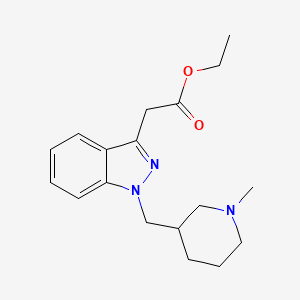
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol is an organic compound characterized by its unique structure, which includes chloro, fluoro, and bromo substituents on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2,6-dibromophenol.
Formation of Intermediate: The 4-chloro-2-fluoroaniline is first converted to 4-chloro-2-fluorophenylamine through a diazotization reaction followed by a Sandmeyer reaction.
Ether Formation: The intermediate is then reacted with 2,6-dibromophenol in the presence of a base such as potassium carbonate to form the ether linkage.
Final Product: The resulting compound is then subjected to a reduction reaction to yield 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)acetone.
Reduction: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethane.
Substitution: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dimethoxyphenoxy)ethanol.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol can be compared with other similar compounds, such as:
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dichlorophenoxy)ethanol: Similar structure but with chlorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-difluorophenoxy)ethanol: Fluorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-diiodophenoxy)ethanol: Iodine substituents instead of bromine.
Uniqueness
The presence of both chloro and fluoro substituents on one phenyl ring and dibromo substituents on another phenyl ring makes 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol unique
Propriétés
Formule moléculaire |
C14H10Br2ClFO2 |
|---|---|
Poids moléculaire |
424.48 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol |
InChI |
InChI=1S/C14H10Br2ClFO2/c15-10-2-1-3-11(16)14(10)20-7-13(19)9-5-4-8(17)6-12(9)18/h1-6,13,19H,7H2 |
Clé InChI |
HDKZGNVGYZOQDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OCC(C2=C(C=C(C=C2)Cl)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


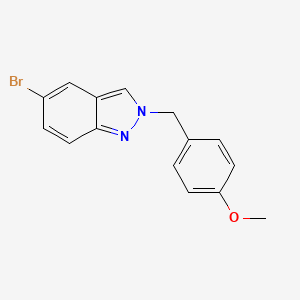
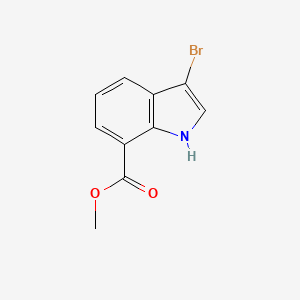
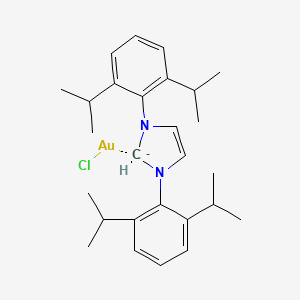
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
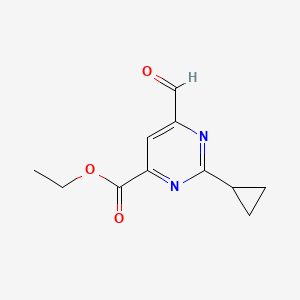
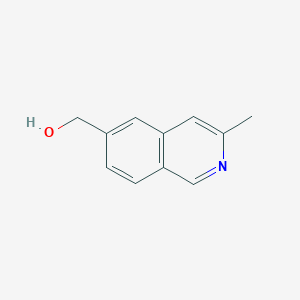
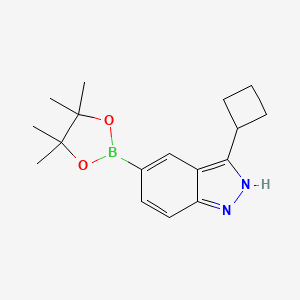
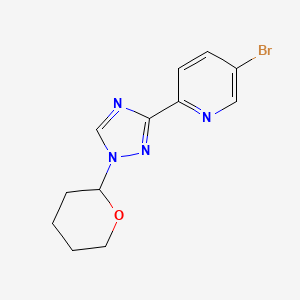
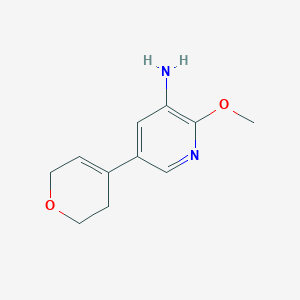

![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)

